
N,N-Diethyl-4,5-diphenyl-2H-1,3,2-dioxaphosphol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4,5-diphenyl-2H-1,3,2-dioxaphosphol-2-amine is a complex organic compound that belongs to the class of dioxaphospholanes This compound is characterized by its unique structure, which includes a phosphorus atom bonded to an amine group and two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4,5-diphenyl-2H-1,3,2-dioxaphosphol-2-amine typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor. One common method is the reaction of diethylamine with 4,5-diphenyl-1,3,2-dioxaphospholane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification techniques. The use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, advanced purification methods such as column chromatography or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4,5-diphenyl-2H-1,3,2-dioxaphosphol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
N,N-Diethyl-4,5-diphenyl-2H-1,3,2-dioxaphosphol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4,5-diphenyl-2H-1,3,2-dioxaphosphol-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit biological activities. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4,5-diphenyl-2H-1,3,2-dioxaphosphol-2-amine: Similar in structure but may have different substituents on the phenyl rings.
4,5-Diphenyl-1,3,2-dioxaphospholane: Lacks the diethylamine group but shares the core dioxaphospholane structure.
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boron atom instead of phosphorus but has similar structural features.
Uniqueness
This compound is unique due to its specific combination of a phosphorus atom, diethylamine group, and phenyl rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, catalysis, and materials science.
Properties
CAS No. |
62128-54-5 |
|---|---|
Molecular Formula |
C18H20NO2P |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
N,N-diethyl-4,5-diphenyl-1,3,2-dioxaphosphol-2-amine |
InChI |
InChI=1S/C18H20NO2P/c1-3-19(4-2)22-20-17(15-11-7-5-8-12-15)18(21-22)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
HAXNTEAWNRRNBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1OC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(1-Methylcyclohexyl)-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14542613.png)
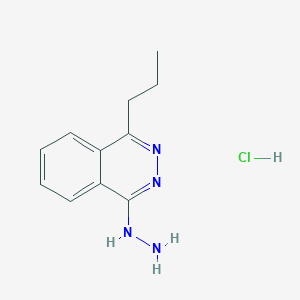
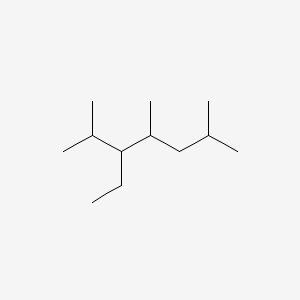
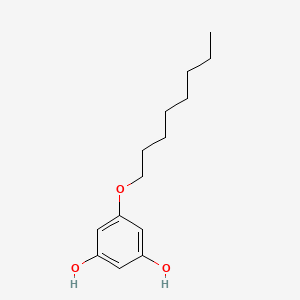
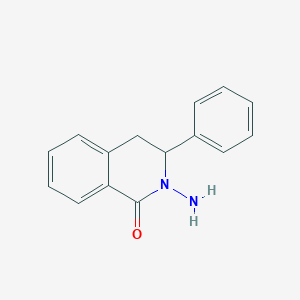
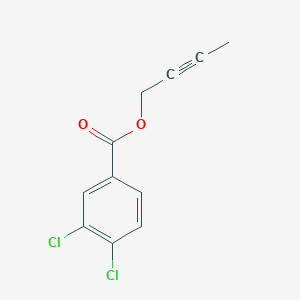
![2-Amino-8-methyl-6-phenylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14542651.png)
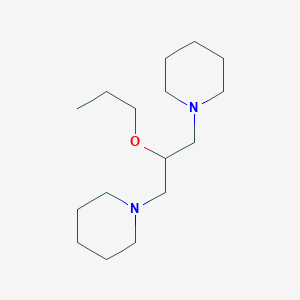
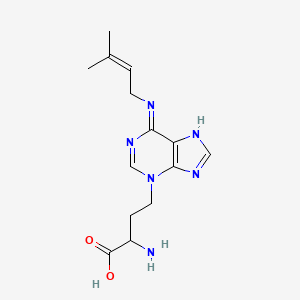
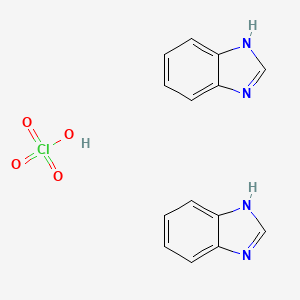
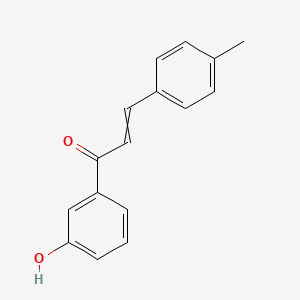
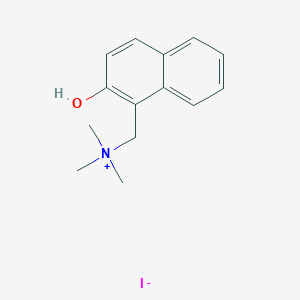
![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-](/img/structure/B14542678.png)
![1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene](/img/structure/B14542683.png)
